
1,3-Bis(trimethylsilyl)urea
Overview
Description
1,3-Bis(trimethylsilyl)urea is a useful research compound. Its molecular formula is C7H20N2OSi2 and its molecular weight is 204.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Preparation Methods
1,3-Bis(trimethylsilyl)urea can be synthesized through several methods:
Reaction of Urea with Disilazane: One common method involves the reaction of urea with a disilazane, such as hexamethyldisilazane. The reaction is typically carried out in an aliphatic nitrile solvent like acetonitrile.
Reaction with Isocyanates: Another method involves the reaction of trimethylsilyl isocyanate with chloromethylamine to produce the desired compound.
Chemical Reactions Analysis
1,3-Bis(trimethylsilyl)urea undergoes various chemical reactions:
Silylation: It is widely used as a silylating agent to protect hydroxyl and carboxyl groups in organic molecules.
Hydrolysis: The compound reacts with water, leading to the formation of urea and trimethylsilanol.
Scientific Research Applications
Key Applications
- Silylation of Amines and Alcohols
-
Amide Synthesis
- It acts as a coupling reagent in the formation of amides from carboxylic acids and amines. By activating carboxylic acids, BSU facilitates the synthesis of hindered amides, which are otherwise challenging to produce due to steric hindrance.
-
Derivatization of Amino Acids
- BSU can derivatize amino acids by reacting with their carbonyl groups, increasing the volatility of peptides for analytical purposes. This application is critical for studying protein structure and function through advanced analytical techniques.
-
Formation of Silylated Products
- The compound can react with various electrophiles to form diverse silylated derivatives, showcasing its versatility in synthetic chemistry. For example, it can react with trifluoroacetyl derivatives to produce specific silylated compounds.
- Research in Organic Synthesis
Case Study 1: Amide Synthesis Optimization
In a study focusing on the synthesis of hindered amides, researchers employed BSU to activate carboxylic acids effectively. The reaction conditions were optimized to achieve yields exceeding 98% under controlled temperatures (around 125°C). This study highlighted BSU's role in facilitating reactions that are typically challenging due to steric hindrance.
Case Study 2: Derivatization for GC-MS Analysis
A research team utilized BSU for the derivatization of peptide fragments prior to GC-MS analysis. The introduction of trimethylsilyl groups significantly improved the volatility and detectability of the peptides, enabling more accurate structural analysis. This application underscores BSU's importance in proteomics and biochemical research.
Mechanism of Action
The primary mechanism of action of 1,3-Bis(trimethylsilyl)urea involves its role as a silylating agent. It attaches to active hydrogen atoms in organic molecules, replacing them with trimethylsilyl groups. This modification protects the functional groups during subsequent chemical reactions. In proteomics, it binds to DNA-binding proteins, disrupting DNA replication and transcription .
Comparison with Similar Compounds
1,3-Bis(trimethylsilyl)urea is similar to other silylating agents such as:
N,O-Bis(trimethylsilyl)acetamide: Used for the silylation of alcohols and carboxylic acids.
Trimethylsilyl Chloride: Another common silylating agent used in organic synthesis.
Compared to these compounds, this compound is unique in its ability to protect both hydroxyl and carboxyl groups simultaneously, making it a versatile reagent in organic synthesis .
Biological Activity
1,3-Bis(trimethylsilyl)urea (BSU) is a significant compound in organic chemistry and biochemistry, primarily known for its role as a silylating agent. This article delves into its biological activity, mechanisms of action, and implications in various biochemical processes.
Overview of this compound
BSU is a derivative of urea with two trimethylsilyl groups attached to the nitrogen atoms. Its chemical structure allows it to participate in various biochemical reactions, particularly in the field of proteomics and organic synthesis.
Silylation Process : The primary mode of action of BSU involves silylation, a process where hydroxyl and carboxyl groups in organic molecules are converted into silyl ethers. This transformation enhances the stability and volatility of compounds, making them suitable for analysis and further reactions.
Interaction with DNA : BSU has been shown to interact with DNA-binding proteins, inhibiting essential processes such as DNA replication and transcription. This inhibition occurs through the blockade of RNA polymerase binding to DNA templates, which can significantly affect cellular metabolism and gene expression.
Cellular Impact
BSU exhibits notable effects on various cell types by disrupting normal cellular functions. The inhibition of DNA replication and transcription can lead to altered cell signaling pathways and metabolic processes. Specifically, studies indicate that BSU's interference with RNA polymerase can result in reduced protein synthesis and cellular growth inhibition.
Pharmacological Applications
Research has indicated that compounds similar to BSU may possess antiviral properties. For instance, certain derivatives have been identified as potent inhibitors of RNA virus replication . This suggests potential therapeutic applications for BSU or its derivatives in treating viral infections.
Case Studies
- Proteomics Applications : In proteomics, BSU is utilized for peptide sequencing due to its ability to protect functional groups during mass spectrometry analysis. Its effectiveness in this area has been documented in several studies, highlighting its importance in protein characterization.
- Antimicrobial Properties : Some studies have suggested that related compounds exhibit antibacterial and antifungal activities. While specific data on BSU's antimicrobial efficacy is limited, its structural relatives indicate potential for similar biological activities.
Preparation Methods
BSU can be synthesized through various methods:
- Reaction with Disilazane : A common method involves reacting urea with hexamethyldisilazane in an aliphatic nitrile solvent like acetonitrile.
- Isocyanate Reaction : Another approach includes reacting trimethylsilyl isocyanate with chloromethylamine.
Summary Table of Biological Activities
Activity | Description |
---|---|
Silylation Agent | Protects hydroxyl and carboxyl groups for further reactions |
DNA Interaction | Inhibits RNA polymerase binding, affecting transcription |
Potential Antiviral Activity | Inhibits RNA virus replication (related compounds) |
Proteomics Utility | Used for peptide sequencing and protein characterization |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for silylation using BSU, and how are these parameters validated experimentally?
BSU is a mild silylating agent effective in replacing active hydrogens (e.g., -OH, -NH) with trimethylsilyl groups. Key parameters include:
- Solvent selection : Use anhydrous aprotic solvents (e.g., THF, DCM) to prevent hydrolysis. BSU is hygroscopic and requires inert atmospheres (argon/nitrogen) .
- Temperature : Reactions typically proceed at room temperature (20–25°C), but elevated temperatures (40–60°C) may accelerate sluggish substrates .
- Stoichiometry : A 1.1–1.5 molar excess of BSU ensures complete silylation. Monitor progress via TLC or FTIR for disappearance of -OH/-NH stretches (~3200–3500 cm⁻¹) .
- Workup : Quench with aqueous solutions (e.g., NH4Cl) and extract silylated products with organic solvents. Confirm purity by H/C NMR and GC-MS .
Q. How do researchers characterize the purity and stability of BSU under different storage conditions?
- Purity analysis : Use elemental analysis (C/H/N/Si content) and H NMR (absence of hydrolyzed byproducts like urea) .
- Stability : BSU decomposes upon exposure to moisture. Store under argon at 2–8°C in sealed containers. Regularly check for visual changes (discoloration) or amine odor, indicating degradation .
- Thermal stability : DSC/TGA reveals decomposition onset at ~230°C (melting with decomposition) .
Advanced Research Questions
Q. What mechanistic insights explain BSU’s selectivity for silylating primary alcohols over tertiary alcohols in complex substrates?
BSU’s selectivity arises from steric and electronic factors:
- Steric hindrance : The bulky trimethylsilyl groups favor reaction with less hindered alcohols. Tertiary alcohols exhibit slower silylation due to steric shielding of the reactive site .
- Leaving group stability : The urea byproduct (via H-bonding with the substrate) stabilizes the transition state, favoring primary alcohols with better orbital alignment .
- Experimental validation : Kinetic studies (e.g., competition experiments monitored by H NMR) quantify relative reactivity. Computational modeling (DFT) further elucidates transition-state geometries .
Q. How can researchers resolve discrepancies in reported melting points (219–221°C vs. ~230°C decomposition) for BSU?
Discrepancies arise from differing experimental conditions:
- Methodology : Compare DSC (dynamic heating) vs. capillary melting point techniques. DSC provides decomposition onset (~230°C), while capillary methods may report partial melting at lower temperatures .
- Purity : Impurities (e.g., residual solvents or hydrolysis products) depress observed melting points. Purify BSU via recrystallization (dry toluene) and confirm purity by elemental analysis .
- Atmosphere : Decomposition is accelerated under air vs. inert gas. Perform measurements under argon to isolate thermal effects .
Q. What strategies mitigate challenges in handling BSU’s hygroscopicity during large-scale syntheses?
- Engineering controls : Use gloveboxes or Schlenk lines for transfers. Install molecular sieves in reaction vessels to scavenge trace moisture .
- Process optimization : Pre-dry solvents (e.g., over CaH₂) and substrates. Conduct reactions under positive argon pressure to exclude ambient humidity .
- Quality control : Implement in-line FTIR or Karl Fischer titration to monitor moisture levels in real time .
Q. Methodological Considerations
Q. How does BSU compare to alternative silylating agents (e.g., HMDS, BSTFA) in terms of byproduct formation and reaction efficiency?
- Byproduct toxicity : BSU generates urea, which is non-toxic and easily removed via aqueous extraction. HMDS produces hexamethyldisilazane, requiring careful handling due to ammonia release .
- Reactivity : BSU is less reactive than BSTFA but offers better selectivity for sensitive substrates (e.g., peptides). Kinetic studies show BSTFA achieves silylation 2–3× faster but with higher risk of over-silylation .
- Analytical validation : Compare yields and purity (HPLC/GC-MS) across agents under identical conditions .
Q. Data Contradictions and Validation
Q. Why do some sources report BSU as “insoluble in organic solvents” while others describe its use in solution-phase reactions?
- Context-dependent solubility : BSU is sparingly soluble in non-polar solvents (hexane) but dissolves in polar aprotic solvents (DCM, THF) under anhydrous conditions. Sonication or gentle heating (40°C) enhances dissolution .
- Degradation during dissolution : Prolonged exposure to moisture or heat during solubility tests can hydrolyze BSU, creating insoluble urea. Confirm solvent dryness before use .
Q. Safety and Compliance
Q. What safety protocols are critical when working with BSU’s flammability (H228) and hygroscopicity?
- Fire prevention : Store away from ignition sources. Use CO₂ or dry chemical extinguishers for fires (avoid water due to reactivity) .
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use N100 respirators if dust generation is likely .
- Spill management : Collect solids with non-sparking tools and transfer to sealed containers under inert gas .
Properties
IUPAC Name |
1,3-bis(trimethylsilyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H20N2OSi2/c1-11(2,3)8-7(10)9-12(4,5)6/h1-6H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASDFXZJIDNRTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC(=O)N[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20N2OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066358 | |
Record name | N,N'-Bis(trimethylsilyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [IUCLID] White or yellow solid; [Alfa Aesar MSDS] | |
Record name | 1,3-Bis(trimethylsilyl)urea | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19239 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
18297-63-7 | |
Record name | N,N′-Bis(trimethylsilyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18297-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, N,N'-bis(trimethylsilyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018297637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, N,N'-bis(trimethylsilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N'-Bis(trimethylsilyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-bis(trimethylsilyl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.328 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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